Cas no 897469-39-5 (1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one)

1-4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one is a synthetic organic compound featuring a benzothiazole core linked to a piperazine moiety and a toluenesulfonyl-substituted ethanone group. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules. The methoxy and benzothiazole components may enhance binding affinity in target interactions, while the sulfonyl group improves solubility and stability. Its well-defined heterocyclic framework makes it suitable for structure-activity relationship studies in drug discovery. The compound’s purity and synthetic reproducibility are critical for research applications, ensuring reliable performance in experimental settings.
1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one structure
897469-39-5 structure
Product name:1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one
CAS No:897469-39-5
MF:C21H23N3O4S2
MW:445.555022478104
CID:5481119

1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone
    • 1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one
    • Inchi: 1S/C21H23N3O4S2/c1-15-3-6-17(7-4-15)30(26,27)14-20(25)23-9-11-24(12-10-23)21-22-18-8-5-16(28-2)13-19(18)29-21/h3-8,13H,9-12,14H2,1-2H3
    • InChI Key: IVWUBDOSOXXLCE-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCN(C2=NC3=CC=C(OC)C=C3S2)CC1)CS(C1=CC=C(C)C=C1)(=O)=O

1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-0435-10mg
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
897469-39-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2609-0435-3mg
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
897469-39-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2609-0435-30mg
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
897469-39-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2609-0435-75mg
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
897469-39-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2609-0435-2μmol
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
897469-39-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2609-0435-20μmol
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
897469-39-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2609-0435-5mg
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
897469-39-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2609-0435-10μmol
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
897469-39-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2609-0435-5μmol
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
897469-39-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2609-0435-15mg
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
897469-39-5 90%+
15mg
$89.0 2023-05-16

Additional information on 1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one

Introduction to 1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one (CAS No. 897469-39-5)

The compound 1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one, identified by the CAS number 897469-39-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a piperazine moiety and a 4-methylbenzenesulfonyl group, combined with a 6-methoxy-1,3-benzothiazole core, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the development of novel scaffolds that can modulate biological pathways has been a cornerstone of drug discovery. The structural composition of this compound positions it as a potential regulator of various neurotransmitter systems, particularly those involving serotonin and dopamine. The benzothiazole ring is known for its ability to interact with multiple receptors and enzymes, which has been leveraged in the design of compounds with antidepressant, anxiolytic, and neuroprotective properties.

One of the most compelling aspects of this molecule is its potential to interact with the serotonin receptor subtypes 5-HT1A and 5-HT2A. These receptors are critical in the modulation of mood, anxiety, and cognitive functions. The piperazine group enhances the lipophilicity of the molecule, facilitating better penetration across the blood-brain barrier, which is essential for central nervous system (CNS) drugs. Additionally, the 4-methylbenzenesulfonyl moiety contributes to the compound's solubility and stability, improving its pharmacokinetic profile.

The benzothiazole core is also known for its antimicrobial and anti-inflammatory properties. Studies have shown that benzothiazole derivatives can inhibit various enzymes and receptors involved in inflammatory responses. This makes 1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one a promising candidate for therapeutic applications beyond CNS disorders, such as in treating chronic inflammatory conditions.

Recent research has also highlighted the importance of molecular diversity in drug discovery. The unique combination of functional groups in this compound provides a rich chemical space for exploration. Computational modeling studies have suggested that this molecule may exhibit binding affinities comparable to existing therapeutic agents while maintaining a distinct pharmacological profile. This could potentially lead to the development of next-generation drugs with improved efficacy and reduced side effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzothiazole core. These methods not only enhance efficiency but also minimize byproduct formation, making the process more sustainable.

In vitro studies have begun to elucidate the mechanism of action of this compound. Initial findings suggest that it may exert its effects by modulating neurotransmitter release and receptor activity. The interaction with serotonin receptors appears to be particularly relevant, with potential implications for treating conditions such as depression and anxiety disorders. Further preclinical studies are needed to confirm these findings and explore other possible mechanisms.

The pharmacokinetic properties of this compound are also under investigation. Preliminary data indicate that it exhibits good oral bioavailability and moderate metabolic stability. These characteristics are crucial for developing a drug that can be administered orally with minimal degradation in the gastrointestinal tract or liver.

The potential therapeutic applications extend beyond CNS disorders. The anti-inflammatory properties suggested by its structural features make it a candidate for treating autoimmune diseases and chronic inflammatory conditions such as rheumatoid arthritis. Additionally, its antimicrobial activity could be exploited in developing novel antibiotics or antifungal agents.

The development of new drug candidates is often hampered by issues related to patentability and intellectual property rights. However, the unique structure of this compound provides several patentable features that could protect its commercialization. Patent filings are currently underway to secure rights to this novel molecule.

In conclusion, 1-4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one (CAS No. 897469-39-5) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising pharmacological profile make it an exciting candidate for further research and development.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd